2-Glicerofosfato de sodio pentahidratado

Descripción general

Descripción

La citidina 3’-monofosfato es un nucleótido que juega un papel crucial en varios procesos biológicos. Está compuesto por una base citosina, un azúcar ribosa y un grupo fosfato unido a la posición 3’ de la ribosa. Este compuesto se encuentra en las moléculas de ARN y participa en la síntesis y regulación de los ácidos nucleicos .

Aplicaciones Científicas De Investigación

Biochemical Applications

Phosphatase Inhibition

Sodium 2-glycerophosphate pentahydrate serves as a phosphatase inhibitor , which is crucial in various biochemical assays. By inhibiting phosphatases, it helps maintain phosphate levels in biological systems, facilitating the study of phosphate-dependent processes .

Bone Mineralization

This compound is recognized for its role in promoting bone matrix mineralization . It acts by delivering phosphate ions to osteoblasts, which are essential for bone formation. This property is particularly beneficial in studies related to osteoporosis and bone regeneration .

Tissue Engineering

Hydrogel Development

Sodium 2-glycerophosphate is extensively used in the development of hydrogels and scaffolds for tissue engineering. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. Its ability to modulate the physical properties of hydrogels makes it a valuable component in creating injectable scaffolds for regenerative medicine .

Case Study: Injectable Nucleus Pulposus

A notable application is its use in constructing injectable hydrogels for the nucleus pulposus (NP) of intervertebral discs. In a study, sodium 2-glycerophosphate was incorporated into chitosan-based hydrogels to enhance their mechanical properties and biocompatibility, showing promise for spinal disc regeneration .

Nutritional Supplementation

Phosphate Source

Sodium 2-glycerophosphate pentahydrate is utilized as a source of inorganic phosphate in clinical settings, particularly in total parenteral nutrition (TPN) . It helps prevent hypophosphatemia by providing necessary phosphate levels when patients cannot consume food orally .

Experimental Applications

Cell Culture Medium Supplementation

In laboratory settings, sodium 2-glycerophosphate is added to cell culture media to enhance mineralization processes during in vitro studies. It has been shown to modulate metabolic activities of bone cells effectively, making it a critical additive for experiments focused on bone biology .

Análisis Bioquímico

Biochemical Properties

Sodium 2-glycerophosphate pentahydrate plays a crucial role in biochemical reactions. It acts as a phosphate group donor and is involved in the hydrolysis to inorganic phosphate and glycerol in the body . This reaction is dependent on the activity of serum alkaline phosphatases .

Cellular Effects

The compound has a profound impact on various types of cells and cellular processes. It is used as a phosphatase inhibitor and promotes bone matrix mineralization while delivering to osteoblasts by providing a source of phosphate ions .

Molecular Mechanism

At the molecular level, Sodium 2-glycerophosphate pentahydrate acts as a donor of inorganic phosphate . It is hydrolyzed to form inorganic phosphate, a process that is dependent on serum alkaline phosphatase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-glycerophosphate pentahydrate can change over time. Peak serum phosphate concentration is reached in 4 hours

Dosage Effects in Animal Models

The effects of Sodium 2-glycerophosphate pentahydrate can vary with different dosages in animal models

Metabolic Pathways

Sodium 2-glycerophosphate pentahydrate is involved in the metabolic pathway where it is hydrolyzed to inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La citidina 3’-monofosfato se puede sintetizar a través de varios métodos químicos y enzimáticos. Un método común implica la fosforilación de la citidina utilizando oxicloruro de fósforo u otros agentes fosforilantes a bajas temperaturas, típicamente entre -15°C y -5°C . La reacción se apaga luego con agua helada, seguida de hidrólisis y extracción con un haluro de alquilo . La fase orgánica se separa y el producto se cristaliza y purifica .

Métodos de producción industrial: En entornos industriales, la producción de citidina 3’-monofosfato a menudo implica sistemas multienzimáticos que imitan las vías biosintéticas naturales . Estos métodos son más respetuosos con el medio ambiente y eficientes en comparación con la síntesis química tradicional, ya que reducen la necesidad de múltiples pasos de protección y desprotección .

Análisis De Reacciones Químicas

Tipos de reacciones: La citidina 3’-monofosfato experimenta varias reacciones químicas, que incluyen fosforilación, desfosforilación e hidrólisis . Se puede fosforilar para formar citidina difosfato y citidina trifosfato . La desfosforilación de la citidina 3’-monofosfato da como resultado la formación de citidina .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la citidina 3’-monofosfato incluyen oxicloruro de fósforo, haluros de alquilo y varias enzimas como la ribonucleasa y las nucleotidasas . Las condiciones de reacción típicamente implican bajas temperaturas y niveles de pH controlados para garantizar la estabilidad del compuesto .

Principales productos formados: Los principales productos formados a partir de las reacciones de la citidina 3’-monofosfato incluyen citidina difosfato, citidina trifosfato y citidina . Estos productos son esenciales para varios procesos celulares, incluida la síntesis y regulación del ARN .

Mecanismo De Acción

El mecanismo de acción de la citidina 3’-monofosfato implica su incorporación a las moléculas de ARN, donde participa en la síntesis y regulación de los ácidos nucleicos . Actúa como sustrato para varias enzimas, incluidas la ribonucleasa y las nucleotidasas, que catalizan su fosforilación y desfosforilación . Estas reacciones enzimáticas son esenciales para mantener el equilibrio de los nucleótidos dentro de la célula y garantizar una función celular adecuada .

Comparación Con Compuestos Similares

La citidina 3’-monofosfato es similar a otros nucleótidos como la citidina 5’-monofosfato, la uridina monofosfato y la adenosina monofosfato . es única en su papel específico en la síntesis y regulación del ARN . A diferencia de la citidina 5’-monofosfato, que participa en la síntesis de ADN, la citidina 3’-monofosfato se asocia principalmente con el ARN . Otros compuestos similares incluyen citidina difosfato y citidina trifosfato, que son formas más fosforiladas de la citidina monofosfato .

Actividad Biológica

Sodium 2-glycerophosphate pentahydrate, commonly known as sodium β-glycerophosphate pentahydrate, is a compound that has garnered attention in various biomedical applications due to its biological activities. This article explores its role as a phosphatase inhibitor, its effects on bone mineralization, and its applications in tissue engineering and cell growth.

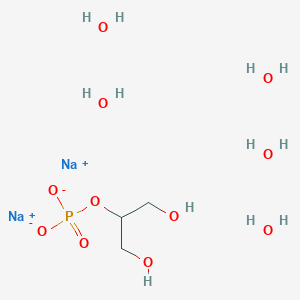

- Chemical Formula : C₃H₇O₆PNa₂ · 5H₂O

- Molecular Weight : 306.11 g/mol

- CAS Number : 13408-09-8

- Solubility : Soluble in water

1. Phosphatase Inhibition

Sodium 2-glycerophosphate acts as a phosphatase inhibitor , which is crucial in various biochemical pathways. By inhibiting phosphatases, it helps maintain phosphate levels within biological systems, which is essential for numerous cellular functions including energy metabolism and signal transduction .

2. Bone Matrix Mineralization

One of the primary biological activities of sodium 2-glycerophosphate is its ability to promote bone matrix mineralization . It serves as a source of phosphate ions, which are critical for osteoblast function and bone formation. Research indicates that sodium β-glycerophosphate enhances the mineralization process in vitro by modulating the metabolic activity of bone cells .

3. Tissue Engineering Applications

Sodium 2-glycerophosphate is widely utilized in the development of hydrogels and scaffolds for tissue engineering. Its ability to provide phosphate ions facilitates the creation of environments conducive to cell growth and differentiation. For instance, it has been used to prepare thermo-sensitive chitosan hydrogels that serve as scaffolds for injectable nucleus pulposus in intervertebral disc regeneration .

Study on Bone Density Improvement

A clinical study by Mazouri et al. demonstrated that sodium glycerophosphate supplementation improved bone density in preterm infants. This study highlighted the compound's potential benefits in pediatric populations requiring enhanced mineralization due to developmental challenges .

Phosphate Bioavailability Comparison

In a randomized controlled trial comparing sodium glycerophosphate with inorganic phosphate in parenteral nutrition, researchers found no significant difference in serum phosphate levels between the two groups. However, sodium glycerophosphate showed a higher bioavailability of phosphate, suggesting its efficacy as a phosphorus source in clinical settings .

Applications Summary Table

| Application Area | Description |

|---|---|

| Phosphatase Inhibition | Maintains phosphate levels; crucial for cellular functions |

| Bone Mineralization | Promotes osteoblast activity; enhances bone matrix formation |

| Tissue Engineering | Used in hydrogels and scaffolds; supports cell growth and differentiation |

| Parenteral Nutrition | Serves as a phosphorus supplement; improves bioavailability compared to traditional inorganic sources |

Propiedades

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUISUYOHQFQH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H17Na2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158536 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-09-8, 154804-51-0 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.